![molecular formula C28H23NO2 B12594710 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid CAS No. 648908-11-6](/img/structure/B12594710.png)
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid is an organic compound that features a fluorene moiety, which is known for its rigidity and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid typically involves the following steps:
Formation of the Fluorene Derivative: The starting material, 9,9-dimethylfluorene, is brominated to form 9,9-dimethyl-2-bromofluorene.
Coupling Reaction: The brominated fluorene undergoes a Suzuki coupling reaction with phenylboronic acid to form 9,9-dimethyl-2-phenylfluorene.
Amination: The phenylfluorene derivative is then subjected to an amination reaction with aniline to form the corresponding amino derivative.
Carboxylation: Finally, the amino derivative is carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as fluorescent probes or bioactive molecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: The compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorene moiety can engage in π-π stacking interactions, while the amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s photophysical properties and its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: This compound shares the fluorene core but has different functional groups, leading to distinct reactivity and applications.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another fluorene derivative with unique electronic properties, used in organic electronics.
Uniqueness
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid is unique due to its combination of the fluorene moiety with amino and carboxyl functional groups. This combination imparts specific photophysical properties and reactivity, making it valuable for applications in materials science and organic electronics.
Properties
CAS No. |
648908-11-6 |
|---|---|
Molecular Formula |
C28H23NO2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(N-(9,9-dimethylfluoren-2-yl)anilino)benzoic acid |
InChI |
InChI=1S/C28H23NO2/c1-28(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)28)29(20-8-4-3-5-9-20)21-14-12-19(13-15-21)27(30)31/h3-18H,1-2H3,(H,30,31) |
InChI Key |
VIJKIIOPTYZXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)
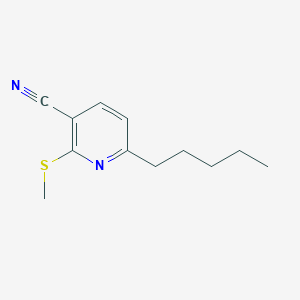
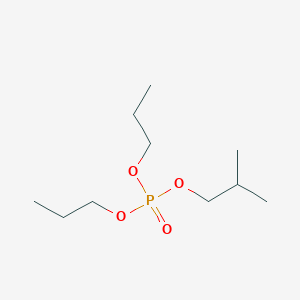
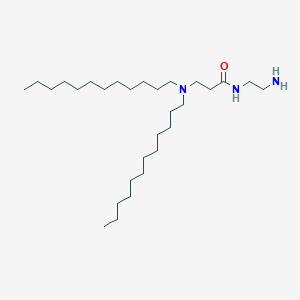
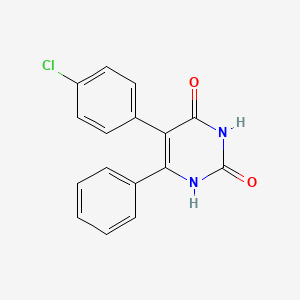
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
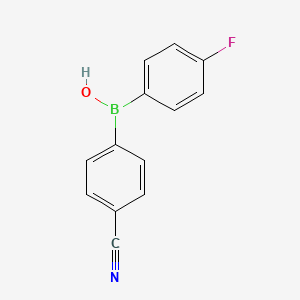
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
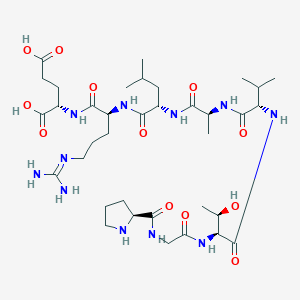
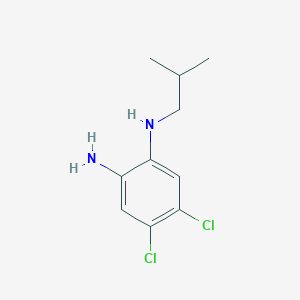
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
